molecular formula C7H13NO2 B6194515 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine CAS No. 2680529-20-6

3-(1,3-dioxolan-2-yl)cyclobutan-1-amine

Cat. No.: B6194515
CAS No.: 2680529-20-6
M. Wt: 143.2
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Description

3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is a cyclobutane derivative featuring a primary amine group at position 1 and a 1,3-dioxolane substituent at position 2.

Properties

CAS No.

2680529-20-6

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the 1,3-dioxolane ring and the amine group. One common method involves the cyclization of a suitable precursor, such as a 1,3-diol, in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on the efficient removal of by-products and the recycling of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxolan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine (Py)

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 1,3-dioxolane ring can act as a protective group, stabilizing reactive intermediates during chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The cyclobutane-amine scaffold is versatile, with substituent variations significantly altering properties. Key analogs include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine 1,3-dioxolane C7H13NO2 143.18 (calculated) Oxygen-rich ring; potential solubility Target Compound
3-Phenylcyclobutan-1-amine Phenyl C10H13N 147.22 Aromatic hydrophobicity
3-(3-Chlorophenyl)cyclobutan-1-amine 3-Chlorophenyl C10H12ClN 181.66 Increased polarity (Cl)
3-Ethoxy-2,2-dimethylcyclobutan-1-amine Ethoxy, 2,2-dimethyl C8H17NO 143.23 Steric hindrance; ether linkage
3,3-Dimethylcyclobutan-1-amine HCl 3,3-dimethyl; hydrochloride C6H14ClN 135.64 Salt form; enhanced stability
Key Observations:
  • Phenyl/Chlorophenyl Analogs: These derivatives (e.g., 3-phenyl and 3-(3-chlorophenyl)) introduce aromaticity and increased lipophilicity compared to the dioxolane-containing compound.
  • Salt Forms : Hydrochloride salts (e.g., 3,3-dimethylcyclobutan-1-amine HCl) improve crystallinity and stability, a common strategy for amine-containing pharmaceuticals .

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